(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid
CAS No.: 270062-86-7
Cat. No.: VC2165656
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 270062-86-7 |
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Molecular Formula | C25H22BrNO4 |
Molecular Weight | 480.3 g/mol |
IUPAC Name | (3S)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 |
Standard InChI Key | SZPFLELHTJMABC-SFHVURJKSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)CC(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O |
Introduction
Chemical Structure and Properties
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid features a specific stereochemistry at the C-3 position and contains several key functional groups that define its chemical behavior and applications. The compound is characterized by its Fmoc protecting group attached to an amino functionality, a carboxylic acid group, and a 4-bromophenyl substituent.
Physical and Chemical Characteristics
The compound presents a well-defined set of physical and chemical properties that are essential for understanding its behavior in various research applications. These properties are summarized in the following table:
Table 1: Physical and Chemical Properties
Property | Value |
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CAS Number | 270062-86-7 |
Molecular Formula | C25H22BrNO4 |
Molecular Weight | 480.35 g/mol |
Density | 1.429 g/cm³ |
Boiling Point | 673.002°C at 760 mmHg |
Flash Point | 360.8°C |
Physical State | Solid |
Storage Conditions | 2-8°C, Dry conditions |
The compound's structure features the characteristic 9H-fluoren-9-ylmethoxycarbonyl group, which serves as a protecting group for the amino function, along with a 4-bromophenyl moiety that provides opportunities for further functionalization through various coupling reactions .
Chemical Identifiers and Structural Information
For research and database purposes, several chemical identifiers are associated with this compound to facilitate its unambiguous identification:
Table 2: Chemical Identifiers
Identifier Type | Value |
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MDL Number | MFCD01861016 |
InChIKey | SZPFLELHTJMABC-SFHVURJKSA-N |
InChI | InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 |
Applications in Research and Industry
Role in Peptide Synthesis
The primary application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). The compound serves as a key intermediate for constructing complex peptide chains due to several advantageous properties:
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The Fmoc protecting group allows for selective deprotection during SPPS procedures, enabling precise control over the assembly of amino acid sequences.
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The defined stereochemistry at the C-3 position (S configuration) ensures that the resulting peptides maintain the correct spatial orientation, which is often crucial for their biological activity.
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The 4-bromophenyl moiety enhances reactivity in coupling reactions, making it valuable for introducing specific functionalities into peptides .
This combination of features makes the compound particularly useful for researchers developing peptide-based pharmaceuticals and studying peptide interactions in biochemical systems.
Applications in Medicinal Chemistry and Drug Development
Beyond its role in peptide synthesis, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid finds applications in medicinal chemistry and drug development:
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The compound can be employed in the creation of peptide-based therapeutic agents, where its unique properties aid in the development of targeted pharmaceutical compounds.
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Its bromophenyl group provides opportunities for further modification through various coupling reactions, allowing for the creation of diverse chemical structures with potential biological activity.
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The compound's specific stereochemistry contributes to the development of stereoselective synthetic pathways for complex drug candidates .
These applications highlight the compound's significance in advancing research in biochemistry and pharmaceutical development, particularly in areas focusing on peptide-based drugs and protein interactions.
Comparison with Structurally Related Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid belongs to a family of structurally related compounds that differ in stereochemistry or the position of the bromine atom on the phenyl ring. Understanding these relationships helps researchers select the appropriate compound for specific applications.
Table 3: Comparison with Related Compounds
Compound | CAS Number | Stereochemistry | Bromo Position | Molecular Formula | Molecular Weight |
---|---|---|---|---|---|
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid | 270062-86-7 | S | 4-position | C25H22BrNO4 | 480.35 g/mol |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid | 788149-96-2 | R | 2-position | C25H22BrNO4 | 480.35 g/mol |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid | 1956435-50-9 | S | 3-position | C25H22BrNO4 | 480.35 g/mol |
These compounds share the same molecular formula and weight but differ in their stereochemical configuration or the position of the bromine substituent on the phenyl ring. These differences can significantly affect their reactivity and behavior in chemical reactions, making each variant suitable for specific research applications .
Research Perspectives and Future Applications
The unique structural features of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-bromophenyl)butanoic acid position it as a valuable tool in several emerging research areas:
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Development of Novel Peptide Therapeutics: The compound's ability to introduce specific functionality through its bromophenyl moiety makes it valuable for designing peptides with enhanced pharmacological properties.
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Bioconjugation Chemistry: The bromo substituent provides a reactive handle for bioorthogonal chemistry, potentially allowing for the selective modification of peptides under mild conditions.
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Materials Science Applications: Fmoc-protected amino acids like this compound are increasingly being explored for the development of self-assembling peptide materials with applications in tissue engineering and drug delivery.
These potential applications highlight the ongoing relevance of this compound in advancing research across multiple scientific disciplines, from drug discovery to materials science.
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